molecular formula C20H17FN2O3 B611743 (4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone CAS No. 1363281-27-9

(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone

Cat. No. B611743
M. Wt: 352.37
InChI Key: QUZLMKNNIUSREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Common techniques might include nucleophilic substitution reactions, ring-closing reactions, or palladium-catalyzed couplings .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of the compound would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the oxazolopyridine group might participate in nucleophilic reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Application in Schizophrenia Treatment

Specific Scientific Field

The compound JNJ-46778212 is being studied in the field of neuroscience , specifically for the treatment of schizophrenia .

Summary of the Application

JNJ-46778212 is a potent, selective, and orally bioavailable mGlu5 positive allosteric modulator . It is being investigated as a clinical candidate for the treatment of schizophrenia . Schizophrenia is a chronic and severe mental disorder that affects how a person thinks, feels, and behaves.

Methods of Application or Experimental Procedures

While the exact experimental procedures are not detailed in the sources, the development of such compounds typically involves preclinical testing in laboratory and animal models to evaluate its safety and efficacy. This is followed by clinical trials in humans, which are conducted in several phases to assess safety, effectiveness, dosage, and potential side effects.

Results or Outcomes

The compound has shown potential for the treatment of schizophrenia . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available sources.

Application in Huntington’s Disease Treatment

Specific Scientific Field

The compound JNJ-46778212 is being studied in the field of neuroscience , specifically for the treatment of Huntington’s disease .

Summary of the Application

Huntington’s Disease (HD) is an autosomal-dominant neurodegenerative disorder, characterized by involuntary body movements, cognitive impairment, and psychiatric disorder. The compound JNJ-46778212 has been shown to improve synaptic plasticity and memory in a mouse model of Huntington’s disease .

Methods of Application or Experimental Procedures

The study involved subchronic treatment with JNJ-46778212 in a mouse model for HD. The treatment was found to stabilize mGluR5 at the cellular plasma membrane, increasing the expression of several genes important for synaptic plasticity .

Results or Outcomes

The treatment with JNJ-46778212 was effective in reversing the memory deficits exhibited by the mouse model for HD. It also increased dendritic spine density and maturation and augmented the number of pre-synaptic sites .

Application in Schizophrenia Model

Specific Scientific Field

The compound JNJ-46778212 is being studied in the field of neuroscience , specifically in a sub-chronic PCP rat model for schizophrenia .

Summary of the Application

The cognitive deficits of schizophrenia are linked to imbalanced excitatory and inhibitory signaling in the prefrontal cortex (PFC), disrupting gamma oscillations. The compound JNJ-46778212 has been shown to reverse these oscillatory deficits .

Methods of Application or Experimental Procedures

The study involved the use of two mGlu5 receptor-positive allosteric modulators (PAMs), JNJ-46778212 and another compound, in a sub-chronic PCP (scPCP) rodent model for schizophrenia .

Results or Outcomes

The amplitude and area power of gamma oscillations, which were significantly diminished in the scPCP model, were restored following incubation with JNJ-46778212 .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

properties

IUPAC Name

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLMKNNIUSREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone

Synthesis routes and methods

Procedure details

4-Fluorobenzoyl chloride (0.25 mL, 2.12 mmol) was added dropwise to a stirred solution of 4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (0.37 g, 1.63 mmol) and TEA (0.34 mL, 2.44 mmol) in DCM (8.15 mL) at 0° C. The reaction mixture was stirred at room temperature for 15 minutes and then diluted with a saturated solution of NaHCO3. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in DCM 0/100 to 30/70). The desired fractions were collected and the solvents evaporated in vacuo. The crude product was triturated with heptane to yield 5-(4-fluorobenzoyl)-4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (0.38 g, 67% yield) as a white solid. C20H17FN2O3. 1H NMR (400 MHz, CDCl3) δ ppm 2.73 (br. s., 2 H), 3.69 (br. s., 1.4 H), 3.99 (br. s., 0.6 H), 4.57 (br. s., 0.6 H), 4.78 (br. s., 1.4 H), 5.12 (br. s., 2 H), 7.02 (d, J=7.4 Hz, 3 H), 7.14 (t, J=8.6 Hz, 2 H), 7.31 (t, J=7.7 Hz, 2 H), 7.43-7.51 (m, 2 H).
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
8.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
9
Citations
SD Hellyer, S Albold, K Sengmany… - Journal of …, 2019 - Wiley Online Library
Allosteric modulators of metabotropic glutamate receptor 5 (mGlu 5 ) are a promising therapeutic strategy for a number of neurological disorders. Multiple mGlu 5 ‐positive allosteric …
Number of citations: 14 onlinelibrary.wiley.com
PNH Trinh, LT May, K Leach, KJ Gregory - Clinical Science, 2018 - portlandpress.com
Metabotropic glutamate receptors belong to class C G-protein-coupled receptors and consist of eight subtypes that are ubiquitously expressed throughout the central nervous system. In …
Number of citations: 16 portlandpress.com
K Sengmany, J Singh, GD Stewart, PJ Conn… - …, 2017 - Elsevier
Allosteric modulators, that exhibit no intrinsic agonist activity, offer the advantage of spatial and temporal fine-tuning of endogenous agonist activity, allowing the potential for increased …
Number of citations: 46 www.sciencedirect.com
K Sengmany, SD Hellyer, A Christopoulos… - Biochemical …, 2020 - Elsevier
Allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu 5 ) represent an attractive therapeutic strategy for multiple CNS disorders. Chemically distinct mGlu 5 positive …
Number of citations: 7 www.sciencedirect.com
J Brown, L Iacovelli, G Di Cicco, B Grayson… - …, 2022 - Elsevier
In schizophrenia, mGlu5 receptor hypofunction has been linked with neuropathology and cognitive deficits, making it an attractive therapeutic target. The cognitive impairment …
Number of citations: 5 www.sciencedirect.com
SD Hellyer, K Sengmany, AN Keller… - Biochemical …, 2020 - Elsevier
The metabotropic glutamate receptor 5 (mGlu 5 ) is a promising therapeutic target for multiple CNS disorders. Recent mGlu 5 drug discovery has focused on targeting binding sites …
Number of citations: 7 www.sciencedirect.com
N Litim, M Morissette, T Di Paolo - Neuropharmacology, 2017 - Elsevier
Disturbance of glutamate neurotransmission in Parkinson's disease (PD) and l-DOPA induced dyskinesia (LID) is well documented. This review focuses on advances during the past …
Number of citations: 86 www.sciencedirect.com
K Sengmany - 2018 - eprints.nottingham.ac.uk
The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor (GPCR) widely expressed throughout the brain, and implicated in various central nervous …
Number of citations: 4 eprints.nottingham.ac.uk
CAV Barreto, SJ Baptista, B Bueschbell… - GPCRs as …, 2022 - Wiley Online Library
Arrestins and G proteins are among the main intracellular partners of G‐Protein Coupled Receptors (GPCRs), a family of targets that represent 30–40% of total approved drugs. …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.